molecular formula C28H26F3N5O8S B14757364 methyl 2-[3-(3-methanehydrazonoylphenyl)-5-[[4-(2-sulfamoylphenyl)phenyl]carbamoyl]-4H-1,2-oxazol-5-yl]acetate;2,2,2-trifluoroacetic acid

methyl 2-[3-(3-methanehydrazonoylphenyl)-5-[[4-(2-sulfamoylphenyl)phenyl]carbamoyl]-4H-1,2-oxazol-5-yl]acetate;2,2,2-trifluoroacetic acid

Cat. No.: B14757364
M. Wt: 649.6 g/mol
InChI Key: YXRYWKWXHNWZGR-UHFFFAOYSA-N
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Description

Methyl 2-[3-(3-methanehydrazonoylphenyl)-5-[[4-(2-sulfamoylphenyl)phenyl]carbamoyl]-4H-1,2-oxazol-5-yl]acetate;2,2,2-trifluoroacetic acid is a complex organic compound with a multifaceted structure

Preparation Methods

The synthesis of methyl 2-[3-(3-methanehydrazonoylphenyl)-5-[[4-(2-sulfamoylphenyl)phenyl]carbamoyl]-4H-1,2-oxazol-5-yl]acetate;2,2,2-trifluoroacetic acid involves multiple steps. The process typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation reactions: These are used to form the core structure of the compound.

    Oxidation and reduction reactions: These are employed to introduce specific functional groups.

    Industrial production methods: Large-scale production often involves optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 2-[3-(3-methanehydrazonoylphenyl)-5-[[4-(2-sulfamoylphenyl)phenyl]carbamoyl]-4H-1,2-oxazol-5-yl]acetate;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction introduces oxygen-containing functional groups.

    Reduction: This reaction removes oxygen or adds hydrogen to the compound.

    Substitution: This reaction replaces one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to form complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-[3-(3-methanehydrazonoylphenyl)-5-[[4-(2-sulfamoylphenyl)phenyl]carbamoyl]-4H-1,2-oxazol-5-yl]acetate;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, methyl 2-[3-(3-methanehydrazonoylphenyl)-5-[[4-(2-sulfamoylphenyl)phenyl]carbamoyl]-4H-1,2-oxazol-5-yl]acetate;2,2,2-trifluoroacetic acid is unique due to its specific structure and functional groups. Similar compounds include:

Properties

Molecular Formula

C28H26F3N5O8S

Molecular Weight

649.6 g/mol

IUPAC Name

methyl 2-[3-(3-methanehydrazonoylphenyl)-5-[[4-(2-sulfamoylphenyl)phenyl]carbamoyl]-4H-1,2-oxazol-5-yl]acetate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C26H25N5O6S.C2HF3O2/c1-36-24(32)15-26(14-22(31-37-26)19-6-4-5-17(13-19)16-29-27)25(33)30-20-11-9-18(10-12-20)21-7-2-3-8-23(21)38(28,34)35;3-2(4,5)1(6)7/h2-13,16H,14-15,27H2,1H3,(H,30,33)(H2,28,34,35);(H,6,7)

InChI Key

YXRYWKWXHNWZGR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CC(=NO1)C2=CC=CC(=C2)C=NN)C(=O)NC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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